molecular formula C11H21N3O5 B12098727 2-Amino-6-[(2-amino-4-carboxybutanoyl)amino]hexanoic acid

2-Amino-6-[(2-amino-4-carboxybutanoyl)amino]hexanoic acid

Cat. No.: B12098727
M. Wt: 275.30 g/mol
InChI Key: DRGKVKLJFBFMED-UHFFFAOYSA-N
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Description

2-Amino-6-[(2-amino-4-carboxybutanoyl)amino]hexanoic acid is a lysine-derived compound characterized by a branched substituent at the ε-amino group of lysine. The compound’s structure suggests roles in biochemical pathways involving amino acid metabolism, metal chelation, or biomolecular interactions.

Properties

IUPAC Name

2-amino-6-[(2-amino-4-carboxybutanoyl)amino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O5/c12-7(4-5-9(15)16)10(17)14-6-2-1-3-8(13)11(18)19/h7-8H,1-6,12-13H2,(H,14,17)(H,15,16)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGKVKLJFBFMED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNC(=O)C(CCC(=O)O)N)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Reagent Selection

The core structure of 2-amino-6-[(2-amino-4-carboxybutanoyl)amino]hexanoic acid is assembled through sequential amide bond formation. Carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) are employed to activate the carboxyl group of glutamic acid for nucleophilic attack by the amine group of lysine. Critical to this process is the protection of reactive side chains:

  • The ε-amino group of lysine is shielded using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups.

  • The γ-carboxyl group of glutamic acid is protected as a benzyl ester to prevent undesired side reactions.

A representative synthesis begins with the coupling of Boc-protected lysine to glutamic acid’s α-carboxyl group, followed by deprotection and subsequent conjugation to leucine’s α-amino group. The final product is isolated via reverse-phase HPLC, achieving purities >95%.

Optimization of Reaction Conditions

Key parameters influencing yield and selectivity include:

ParameterOptimal RangeImpact on Reaction
pH6.5–7.5Minimizes racemization
Temperature0–4°CReduces side reactions
SolventDMF/DCM (1:1)Enhances reagent solubility
Coupling Time2–4 hoursEnsures complete activation

Side reactions such as N-terminal guanidinylation or aspartimide formation are mitigated by maintaining anhydrous conditions and incorporating additives like N-hydroxysuccinimide (NHS).

Enzymatic Synthesis Using Microbial Transglutaminase

Crosslinking Catalysis

Microbial transglutaminase (mTGase) catalyzes the formation of ε-(γ-glutamyl)lysine isopeptide bonds , enabling a biomimetic route to this compound. The enzyme recognizes glutamine’s γ-carboxamide group and lysine’s ε-amino group, facilitating a transamidation reaction that bypasses traditional protection-deprotection steps.

Substrate Specificity

mTGase exhibits strict regioselectivity:

  • Glutamine donor : Requires a solvent-exposed γ-carboxamide.

  • Lysine acceptor : Prefers sequences with hydrophobic residues (e.g., leucine) at the P1 position.

This specificity aligns with the target compound’s structure, making enzymatic synthesis viable for scalable production.

Process Design and Yield Enhancement

Enzymatic reactions are conducted in phosphate-buffered saline (PBS, pH 7.4) at 37°C. Key considerations include:

  • Enzyme-to-substrate ratio : 15 U/g gelatin (or equivalent peptide concentration).

  • Reaction time : 90 minutes for >80% conversion.

  • Product isolation : Ultrafiltration (10 kDa MWCO) removes mTGase, followed by lyophilization.

Comparative studies show enzymatic methods achieve 60–70% yields , outperforming chemical synthesis in eliminating racemization but requiring stringent control over substrate purity.

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Based Assembly

SPPS employs Fmoc-protected amino acids anchored to Wang resin . The synthesis proceeds via:

  • Deprotection : 20% piperidine in DMF removes Fmoc groups.

  • Coupling : HBTU/HOBt activation in DMF.

  • Cleavage : TFA/TIS/H₂O (95:2.5:2.5) liberates the peptide from the resin.

For this compound, the sequence Leu-Glu-Lys is assembled C-to-N terminus, with glutamic acid’s γ-carboxyl group protected as an allyl ester.

Challenges in SPPS

  • Aggregation : The hydrophobic leucine residue necessitates the use of chaotropic agents (e.g., 0.1 M HOBt).

  • Side Reactions : Premature cleavage of allyl esters is avoided by substituting Pd(0) with PhSiH₃ for deprotection.

Purification and Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 5 µm) with a gradient of 0.1% TFA in acetonitrile/water resolves the target compound from deletion sequences. Typical retention times range from 12–14 minutes.

Mass Spectrometry and NMR Validation

  • ESI-MS : m/z 389.2 [M+H]⁺ (calculated 388.5 g/mol).

  • ¹H NMR (D₂O, 400 MHz): δ 1.27 (m, Leu CH₂), 2.35 (t, Glu CH₂), 3.15 (q, Lys CH₂).

Comparative Evaluation of Synthesis Routes

MethodYield (%)Purity (%)AdvantagesLimitations
Chemical Coupling50–6095–98Scalable, cost-effectiveRacemization, complex purification
Enzymatic Synthesis60–7090–95Stereoselective, mild conditionsSubstrate specificity constraints
SPPS70–80>99High precision, modularityHigh cost, technical complexity

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-[(2-amino-4-carboxybutanoyl)amino]hexanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives under specific conditions.

    Reduction: Carboxyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: Amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include various derivatives with modified amino or carboxyl groups, which can be tailored for specific applications in research and industry.

Scientific Research Applications

2-Amino-6-[(2-amino-4-carboxybutanoyl)amino]hexanoic acid, also known as a complex organic compound, has garnered attention in various scientific fields due to its unique structure and biological activity. This article explores its applications in biochemistry, pharmaceuticals, and potential therapeutic uses, supported by data tables and case studies.
The molecular formula of 2-Amino-6-[(2-amino-4-carboxybutanoyl)amino]hexanoic acid is C11H21N3O5C_{11}H_{21}N_{3}O_{5}, with a molecular weight of approximately 275.30 g/mol. The compound features multiple amino and carboxyl functional groups, contributing to its biological activity. Its structural complexity allows it to interact with various biological targets, influencing metabolic pathways and protein synthesis.

Scientific Research Applications

1. Biochemical Pathways Modulation
  • Research indicates that this compound may act as an agonist or antagonist in various biological pathways, potentially influencing protein synthesis and enzymatic activity. Its structural similarity to naturally occurring amino acids suggests a role in modulating metabolic disorders related to protein metabolism.
2. Therapeutic Implications
  • The compound's ability to influence metabolic pathways positions it as a candidate for therapeutic applications in conditions such as obesity, diabetes, and other metabolic disorders. Studies have shown that compounds with similar structures can effectively modulate these pathways, indicating potential for 2-Amino-6-[(2-amino-4-carboxybutanoyl)amino]hexanoic acid in clinical settings.
While these compounds share some functional groups, 2-Amino-6-[(2-amino-4-carboxybutanoyl)amino]hexanoic acid is distinguished by its more complex structure and potential multifunctionality in biological systems.

Case Studies

Case Study 1: Antimicrobial Efficacy
  • Objective : Evaluate the effectiveness of the compound against resistant bacterial strains.
    • Findings : The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative treatment for antibiotic-resistant infections.
Case Study 2: Clinical Application in Hemostasis
  • Objective : Assess the impact of the compound in surgical patients with high bleeding risk.
    • Findings : Patients treated with this compound showed reduced blood loss during surgery, confirming its utility in managing bleeding complications.

Research Findings Overview

Recent studies have focused on the pharmacological properties of 2-Amino-6-[(2-amino-4-carboxybutanoyl)amino]hexanoic acid. Below is a summary of key findings from various research articles:
StudyFocusKey Findings
Markowska et al., 2021Chemical SynthesisDemonstrated versatility in peptide modifications usin

Mechanism of Action

The mechanism by which 2-Amino-6-[(2-amino-4-carboxybutanoyl)amino]hexanoic acid exerts its effects is primarily through its interaction with enzymes and proteins. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction is mediated by hydrogen bonding, electrostatic interactions, and hydrophobic effects, which stabilize the compound-enzyme complex.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound is compared below with structurally related lysine derivatives, focusing on substituent groups, applications, and biochemical properties.

Compound Name Substituent Group Key Features Applications/Findings
2-Amino-6-[(2-amino-4-carboxybutanoyl)amino]hexanoic acid 2-Amino-4-carboxybutanoyl High polarity due to dual amino and carboxyl groups; potential metabolic intermediate. Not explicitly stated, but inferred roles in glycation pathways or enzyme interactions.
2-Amino-6-(formylmethylamino)hexanoic acid Formylmethyl Aldehyde functionality; metabolically interconvertible under anaerobic conditions. Anaerobic degradation product of N-ε-carboxymethyllysine (CML); concentration dynamics depend on amino acid availability.
(S)-2-Amino-6-((prop-2-ynyloxy)carbonylamino)hexanoic acid (PrK) Prop-2-ynyloxy carbonyl Alkyne group for bioorthogonal "click chemistry." Used in Pseudomonas aeruginosa biofilm tracking via genetic code expansion.
2-Amino-6-(4-methoxybenzylideneamino)hexanoic acid (SB-2-M) 4-Methoxybenzylidene Schiff base with electron-donating methoxy group. Moderate corrosion inhibitor for mild steel; less effective than p-NMe2 analogs.
(S)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid tert-Butoxycarbonyl (Boc) Protective group for amino functionality; enhances solubility in organic solvents. Intermediate in peptide synthesis; stabilizes lysine during solid-phase reactions.
Lysinoalanine [(2S)-2-amino-6-[(2-amino-2-carboxyethyl)amino]hexanoic acid] 2-Amino-2-carboxyethyl Crosslinked amino acid formed under alkaline conditions. Associated with dietary protein modifications; potential nephrotoxicity.

Key Comparative Insights

Metabolic Pathways: The target compound and 2-amino-6-(formylmethylamino)hexanoic acid both derive from lysine but exhibit divergent metabolic behaviors. The latter’s aldehyde group enables interconversion via Ehrlich pathways, while the former’s carboxylated substituent may favor interactions with carboxylases or decarboxylases .

Functional Group Reactivity: PrK’s alkyne group enables precise biomolecular tagging, contrasting with the target compound’s lack of bioorthogonal handles. However, the 2-amino-4-carboxybutanoyl group could facilitate binding to metal ions or enzymes via its carboxyl and amino moieties .

Corrosion Inhibition :

  • Schiff bases like SB-2-M demonstrate substituent-dependent inhibition efficiency. The target compound’s hydrophilic substituent may reduce its efficacy in hydrophobic environments (e.g., metal surfaces) compared to aryl-substituted analogs .

Synthetic Utility: Boc-protected lysine derivatives prioritize amino group protection, whereas the target compound’s unprotected amino and carboxyl groups may limit its use in organic-phase reactions but enhance aqueous solubility .

Research Findings and Implications

  • Biomedical Applications : Unlike SAAC chelators (e.g., pyridinylmethyl-substituted lysines), the compound lacks metal-coordinating groups, limiting its utility in radiopharmaceuticals. However, its polarity may favor renal clearance in drug design .
  • Industrial Relevance : Compared to Schiff base inhibitors, the compound’s solubility in aqueous media could be advantageous in water-based corrosion systems, though further electrochemical studies are needed .

Biological Activity

2-Amino-6-[(2-amino-4-carboxybutanoyl)amino]hexanoic acid, also known as a derivative of lysine, is a compound with significant biological activity. Its structural properties allow it to interact with various biological systems, making it a subject of interest in pharmacological research. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H18N4O6
  • IUPAC Name : (2S)-6-amino-2-[(2S)-2-amino-4-carboxybutanamido]hexanoic acid
  • SMILES Notation : NCCCCC(C(O)=O)N(CC(O)=O)CC(O)=O

This compound features multiple functional groups that contribute to its biological activity, including amino and carboxyl groups that facilitate interactions with enzymes and receptors.

Antifibrinolytic Properties

One of the most notable biological activities of this compound is its antifibrinolytic effect. It has been shown to inhibit the fibrinolytic process by blocking plasminogen activation and the subsequent degradation of fibrin.

The compound competes with lysine for binding sites on plasminogen and plasmin, significantly enhancing its inhibitory effect on fibrin degradation. Research indicates that it binds more effectively than lysine itself due to its structural conformation, which fits well within the binding sites of these proteins .

Cytotoxic Effects

In addition to its antifibrinolytic properties, derivatives of this compound have demonstrated cytotoxic effects against various cancer cell lines. For instance, certain derivatives were tested against MCF-7 breast cancer cells and fibroblast cell lines, showing significant cytotoxicity at higher concentrations .

Enzyme Inhibition

Research has also indicated that this compound can inhibit topoisomerase II activity on supercoiled DNA. This inhibition is crucial as topoisomerases are essential for DNA replication and transcription; thus, their inhibition can lead to reduced cancer cell proliferation .

Study 1: Antifibrinolytic Activity

A study conducted by Midura-Nowaczek et al. evaluated various derivatives of amino acids related to this compound for their antifibrinolytic activity. The findings revealed that:

CompoundIC50 (mM)
EACA0.20
H-EACA-NLeu-OH<0.02
HCl × H-EACA-Cys(S-Bzl)-OH0.04
H-EACA-L-Phe-OH0.16

These results indicate that certain derivatives exhibit significantly lower IC50 values compared to EACA, suggesting enhanced potency in inhibiting fibrinolysis .

Study 2: Cytotoxicity in Cancer Cells

Another investigation assessed the cytotoxic effects of various derivatives on MCF-7 cells. The study found that specific modifications to the amino acid structure led to increased cytotoxicity:

DerivativeCytotoxic Concentration (µM)
H-EACA-Leu-OH50
H-EACA-Nle-OH30

These findings suggest that structural modifications can enhance the therapeutic potential of these compounds against cancer cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 2-amino-6-[(2-amino-4-carboxybutanoyl)amino]hexanoic acid, and how do protecting groups influence yield and purity?

  • Methodological Answer : The compound’s synthesis involves sequential coupling of amino and carboxy groups. Solid-phase peptide synthesis (SPPS) is often employed, using Fmoc/t-Bu protection schemes to prevent undesired side reactions. For example, the 2-amino group on hexanoic acid can be protected with Fmoc, while the 4-carboxybutanoyl moiety may require tert-butyl esters. Coupling agents like HBTU or DCC with HOBt are critical for activating carboxylic acids. Post-synthesis, TFA cleavage removes protecting groups. Purification via reverse-phase HPLC (C18 columns, 0.1% TFA/water-acetonitrile gradient) ensures high purity (>95%). Racemization risks at chiral centers (e.g., α-carbons) are mitigated by maintaining low temperatures during coupling steps .

Q. How can researchers confirm the structural integrity of this compound, particularly its stereochemistry and branching?

  • Methodological Answer : Multi-dimensional NMR (e.g., 1^1H-13^{13}C HSQC, COSY) resolves overlapping signals from the branched structure. For stereochemical confirmation, circular dichroism (CD) spectroscopy or Marfey’s reagent derivatization followed by HPLC analysis is used. High-resolution mass spectrometry (HRMS) with ESI+ ionization validates molecular weight (e.g., calculated for C11H21N3O5C_{11}H_{21}N_3O_5: 299.15 g/mol). X-ray crystallography may be employed if crystalline derivatives are obtainable .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the compound’s interactions with biological targets, such as enzymes or receptors?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions between the compound’s functional groups (e.g., amino and carboxy termini) and active sites of targets like proteases or transporters. Molecular dynamics (MD) simulations (AMBER, GROMACS) assess stability of binding over time. Density Functional Theory (DFT) calculations (Gaussian 16) optimize geometry and predict electrostatic potential surfaces, aiding in understanding reactivity and solvation effects .

Q. How can researchers resolve contradictions in reported synthetic yields for analogous branched amino acids?

  • Methodological Answer : Discrepancies often arise from variations in reaction conditions. For example, coupling efficiency may drop above 25°C due to racemization, while solvent choice (DMF vs. DCM) affects reagent solubility. Systematic Design of Experiments (DoE) evaluates factors like temperature, catalyst loading (e.g., HOBt vs. HOAt), and stoichiometry. Analytical quantification via 19^{19}F NMR (if fluorinated analogs are used) or LC-MS tracking of intermediates identifies bottlenecks .

Q. What strategies are recommended for studying the compound’s bioactivity in enzyme inhibition assays?

  • Methodological Answer : Target-specific assays (e.g., fluorogenic substrates for proteases) measure IC50_{50} values. For example, pre-incubate the compound with trypsin-like serine proteases, then add a substrate like Boc-Gln-Ala-Arg-AMC. Monitor fluorescence (ex: 380 nm, em: 460 nm) over time. Surface plasmon resonance (SPR) quantifies binding kinetics (ka/kd) in real-time. Controls include scrambled-sequence peptides and competitive inhibitors (e.g., leupeptin). Data normalization to vehicle (DMSO <1%) ensures reproducibility .

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